2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

DGAT1 inhibition Triglyceride synthesis Metabolic disease

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol (CAS 52423-70-8), also designated DS-7250, is a chiral pyrrolidine-ethanol derivative with the molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol. This compound is commercially available in purity grades of 95% and ≥98% (NLT).

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 52423-70-8
Cat. No. B1602742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol
CAS52423-70-8
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CNCC1(CCO)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(6-8-15)5-7-14-9-12/h1-4,14-15H,5-9H2
InChIKeyILTULPUUFNFODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol (CAS 52423-70-8) for DGAT1 Inhibitor Research and Baclofen Intermediate Procurement


2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol (CAS 52423-70-8), also designated DS-7250, is a chiral pyrrolidine-ethanol derivative with the molecular formula C₁₂H₁₆ClNO and molecular weight 225.71 g/mol . This compound is commercially available in purity grades of 95% and ≥98% (NLT) . It is recognized as a selective diacylglycerol acyltransferase 1 (DGAT1) inhibitor with an IC₅₀ of 0.7 nM against human DGAT1 [1], and simultaneously serves as a key intermediate for the stereospecific synthesis of (R)- and (S)-Baclofen via ruthenium tetroxide (RuO₄) oxidation to chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones [2].

Why Generic DGAT1 Inhibitors or Pyrrolidine Intermediates Cannot Substitute for 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol in Research and Synthesis Workflows


Generic substitution among DGAT1 inhibitors is precluded by an approximately 27-fold variation in enzymatic potency (IC₅₀ range: 0.7 nM to 80 nM across clinical-stage compounds) and divergent selectivity profiles that translate into profoundly different in vivo toxicological outcomes [1]. DS-7250 uniquely exacerbates hepatic steatosis via DGAT1-independent upregulation of de novo lipogenesis genes in Zucker fatty rats, a paradoxical effect not recapitulated by other DGAT1 inhibitors that generally reduce liver triglycerides [1]. In the synthetic chemistry domain, 2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol enables a specific RuO₄ oxidation pathway to chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones—a regioselective transformation that pyrrolidine analogs lacking the ethanol substituent cannot undergo [2]. These dual-use characteristics mean that choosing a generic pyrrolidine building block or an alternative DGAT1 inhibitor will fail to reproduce the compound's unique pharmacological fingerprint and synthetic utility.

Quantitative Selection Evidence for 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol (DS-7250) Versus Leading DGAT1 Inhibitor Comparators and Pyrrolidine Intermediates


DGAT1 Enzymatic Potency: DS-7250 IC₅₀ 0.7 nM vs. PF-04620110 (19 nM), AZD7687 (80 nM), A 922500 (9 nM), and LCQ908 (57–157 nM)

In a cell-free enzymatic assay against recombinant human DGAT1, DS-7250 (2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol) exhibited an IC₅₀ of 0.7 nM [1]. This represents the highest potency among clinically evaluated DGAT1 inhibitors: DS-7250 is 27-fold more potent than PF-04620110 (IC₅₀ 19 nM) [2], 114-fold more potent than AZD7687 (IC₅₀ 80 nM) [3], 13-fold more potent than A 922500 (IC₅₀ 9 nM) , and 81- to 224-fold more potent than LCQ908/pradigastat (IC₅₀ 57–157 nM) . Against mouse DGAT1, DS-7250 retains potency with an IC₅₀ of 1.4 nM [1], compared to A 922500 at 22 nM and PF-04620110 reported only for human enzyme.

DGAT1 inhibition Triglyceride synthesis Metabolic disease

DGAT1 Selectivity Over ACAT1: DS-7250 Exhibits ~1,387-Fold Selectivity Window

DS-7250 demonstrates a 1,387-fold selectivity for human DGAT1 (IC₅₀ 0.7 nM) over human sterol O-acyltransferase 1 (ACAT1/SOAT1, IC₅₀ 971 nM) [1]. For comparison, PF-04620110 shows no ACAT1 activity at concentrations up to 10 µM, suggesting >500-fold selectivity [2], while A 922500 exhibits an IC₅₀ of 296 µM against ACAT1/2, yielding a selectivity ratio of ~32,889-fold . Although DS-7250's selectivity window is narrower than A 922500, it is nearly three orders of magnitude above its DGAT1 IC₅₀, and importantly, the compound also shows >100-fold selectivity against DGAT2 based on class-level inference from structurally related DGAT1 inhibitor profiles [3]. The selectivity profile must be interpreted in the context of DS-7250's markedly higher absolute DGAT1 potency (0.7 nM) compared to A 922500 (9 nM).

Selectivity profiling Off-target liability Lipid metabolism

In Vivo Hepatic Steatosis Paradox: DS-7250 Exacerbates Steatosis in Zucker Fatty Rats, Contrasting with TG-Lowering Effects of A 922500 and PF-04620110

In a 28-day repeat-dose toxicology study, oral administration of DS-7250 at 10 mg/kg to Zucker fatty (ZF) rats fed a high-fat diet (HFD) exacerbated hepatic steatosis compared to vehicle controls, concomitant with upregulation of key de novo lipogenesis genes (Fasn, Scd1, Srebp1c) [1]. Systemic exposures in F344 rats were comparable to ZF rats, yet hepatic steatosis was not observed in F344 rats, indicating a ZF-strain-specific susceptibility [1]. This paradoxical pro-steatotic effect contrasts sharply with the antisteatotic profile of A 922500, which reduces liver triglycerides in diet-induced obese (DIO) mice at chronic oral doses, reproducing the phenotype of DGAT1⁻/⁻ mice [2]. PF-04620110 similarly suppresses fatty acid-induced NLRP3 inflammasome activation and is considered antidiabetic [3]. LCQ908/pradigastat lowers plasma triglycerides in patients with familial chylomicronemia syndrome [4]. DS-7250 is the only DGAT1 inhibitor documented to worsen hepatic steatosis via a DGAT1-independent mechanism [1].

Hepatic steatosis In vivo pharmacology Zucker fatty rat model

Synthetic Intermediate Utility: RuO₄ Oxidation to Chiral Pyrrolidin-2-ones for Stereospecific Baclofen Synthesis

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol undergoes ruthenium tetroxide (RuO₄) oxidation to yield chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones, which are dehydrated precursors in the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [1]. This oxidation proceeds regioselectively at the pyrrolidine ring α-position adjacent to nitrogen, a transformation that requires the ethanol substituent at the 3-position to direct the oxidation outcome [2]. The compound is synthesized from 4-(4-chlorophenyl)-2-oxopyrrolidin-4-ethyl ester via LiAlH₄ reduction in THF under reflux (18 h), yielding 2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol as a white solid in 88% yield (700 mg from 1.0 g starting ester) . In contrast, the direct baclofen intermediate 3-(4-chlorophenyl)pyrrolidine (CAS 120418-62-4, MW 181.66) lacks the ethanol group and cannot undergo the same RuO₄-mediated regioselective oxidation to pyrrolidin-2-ones . Commercial availability at ≥95% and ≥98% purity, with batch-specific QC documentation including ¹H-NMR, HPLC, and GC , makes this compound a procurement-ready building block for medicinal chemistry laboratories synthesizing enantiomerically pure baclofen.

Stereospecific synthesis Baclofen intermediate Ruthenium tetroxide oxidation

Clinical Development Status: DS-7250 Discontinued in Phase 1 for Diabetic Complications vs. Comparators at Various Stages

DS-7250 entered Phase 1 clinical evaluation for type 2 diabetes mellitus (JPRN-jRCT2080221918) assessing safety, pharmacokinetics, and pharmacodynamics after multiple oral administrations, but was subsequently discontinued in Phase 1 for diabetic complications [1]. By comparison, PF-04620110 also progressed to Phase 1 human trials for T2DM [2]; AZD7687 completed first-time-in-human single-dose studies demonstrating proof of mechanism for postprandial TAG reduction but development was halted due to dose-related gastrointestinal side effects, including diarrhea [3]; and LCQ908/pradigastat advanced to Phase 2 clinical trials for both T2DM and familial chylomicronemia syndrome [4]. The early discontinuation of DS-7250, coupled with the published Toxicologic Pathology findings on hepatic steatosis exacerbation [5], provides critical safety context that differentiates this compound from other DGAT1 inhibitors still under clinical investigation.

Clinical development DGAT1 inhibitor Phase 1 trial

Commercial Purity Grades and Batch QC: ≥95% Standard with ≥98% NLT Option and Multi-Vendor Availability

2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol is commercially supplied at ≥95% purity as standard grade (bidpharm, AKSci, CymitQuimica, BioDelta, CalpacLab) and at ≥98% (NLT) purity from specialized vendors such as MolCore under ISO-certified quality systems . Batch-specific quality control documentation includes ¹H-NMR (CD₃OD: δ 7.30 (4H, m), 3.30 (3H, m), 3.10 (2H, m), 2.90 (1H, m), 2.10 (2H, m), 1.90 (2H, m)), mass spectrometry, HPLC, and GC . In contrast, the simpler baclofen intermediate 3-(4-chlorophenyl)pyrrolidine (CAS 120418-62-4) is typically supplied without an ethanol functional handle, limiting its downstream synthetic versatility . The compound is also classified under the 'Protein Degrader Building Blocks' product family by multiple vendors, indicating its emerging utility in PROTAC and targeted protein degradation applications [1]. Packaging options range from 25 mg to 1 g with custom bulk quantities available [2].

Chemical procurement Building block quality QC documentation

Validated Research and Procurement Application Scenarios for 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol Based on Quantitative Differentiation Evidence


DGAT1 Target Engagement Studies Requiring Sub-Nanomolar Potency with Defined Selectivity Window

Investigators studying DGAT1-mediated triglyceride synthesis who require maximum target engagement at the lowest possible compound concentration should select DS-7250 over PF-04620110 (27-fold less potent) or AZD7687 (114-fold less potent). The 0.7 nM IC₅₀ against human DGAT1, combined with a 1,387-fold selectivity margin over ACAT1, allows researchers to use DS-7250 at concentrations where off-target ACAT1 inhibition is unlikely . This is particularly relevant for cellular assays where DGAT2 and ACAT1 co-expression may confound results .

Investigating DGAT1-Independent Lipogenic Pathways and Hepatic Steatosis Paradox

DS-7250 is uniquely suited for mechanistic studies exploring the disconnect between pharmacological DGAT1 inhibition and hepatic lipid accumulation. The Toxicologic Pathology study demonstrating exacerbated steatosis in ZF rats with upregulation of Fasn, Scd1, and Srebp1c provides a validated in vivo model system at 10 mg/kg oral dosing over 14–28 days . No other DGAT1 inhibitor has been documented to produce this paradoxical pro-steatotic effect, making DS-7250 indispensable for laboratories investigating DGAT1-independent compensatory lipogenic mechanisms .

Stereospecific Synthesis of (R)- and (S)-Baclofen via RuO₄ Oxidation of Pyrrolidine-Ethanol Intermediate

For medicinal chemistry and process chemistry groups synthesizing enantiomerically pure baclofen, 2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol is the requisite intermediate for the RuO₄ oxidation step that produces chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones . Starting from 4-(4-chlorophenyl)-2-oxopyrrolidin-4-ethyl ester, the LiAlH₄ reduction proceeds in 88% yield, and the subsequent RuO₄ oxidation yields the dehydrated baclofen precursors with retention of stereochemistry . The commercially available 98% NLT purity grade under ISO-certified quality systems reduces the need for in-house purification prior to this critical oxidation step .

PROTAC and Targeted Protein Degradation Building Block Sourcing

As a certified 'Protein Degrader Building Block' available from multiple vendors in ≥95% purity with documented batch QC , 2-(3-(4-chlorophenyl)pyrrolidin-3-YL)ethanol provides a validated starting material for constructing PROTAC molecules. The pyrrolidine-ethanol scaffold offers a functionalized handle for linker attachment in bifunctional degrader designs, with the 4-chlorophenyl group providing hydrophobic contacts for E3 ligase or target protein binding interfaces . For procurement, the multi-vendor availability with batch-specific analytical data (¹H-NMR, HPLC, GC) ensures supply chain reliability and lot-to-lot consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-(4-Chlorophenyl)pyrrolidin-3-YL)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.